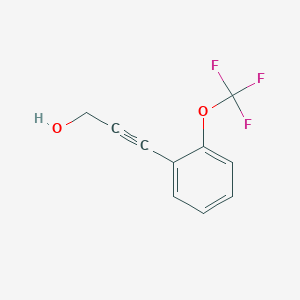

3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol

CAS No.: 1141049-59-3

Cat. No.: VC11692039

Molecular Formula: C10H7F3O2

Molecular Weight: 216.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1141049-59-3 |

|---|---|

| Molecular Formula | C10H7F3O2 |

| Molecular Weight | 216.16 g/mol |

| IUPAC Name | 3-[2-(trifluoromethoxy)phenyl]prop-2-yn-1-ol |

| Standard InChI | InChI=1S/C10H7F3O2/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,7H2 |

| Standard InChI Key | PPXYYJKZBRZTJT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C#CCO)OC(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C#CCO)OC(F)(F)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol (IUPAC name: 3-[2-(trifluoromethoxy)phenyl]prop-2-yn-1-ol) consists of a propargyl alcohol backbone (prop-2-yn-1-ol) bonded to a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the ortho position. The molecular formula is C₁₀H₇F₃O₂, with a calculated molecular weight of 216.16 g/mol .

The trifluoromethoxy group introduces significant electronic effects:

-

Electron-withdrawing nature: The -OCF₃ group reduces electron density on the aromatic ring, directing electrophilic substitution to the para and meta positions.

-

Steric influence: The ortho substitution creates steric hindrance, potentially affecting reaction kinetics in synthetic pathways .

Spectroscopic Signatures

While experimental NMR or IR data for this specific isomer is unavailable, analogous compounds such as 3-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-ol (PubChem CID 59407577) provide reference benchmarks:

-

¹H NMR: Propargyl protons resonate at δ 2.5–3.5 ppm, while the hydroxyl proton appears as a broad singlet near δ 1.5–2.0 ppm.

-

¹³C NMR: The sp-hybridized alkyne carbons are observed at δ 70–85 ppm, with aromatic carbons in the δ 115–135 ppm range .

Synthetic Methodologies

Diazonium Salt Coupling (Analogous to Fenfluramine Intermediate Synthesis)

A patent describing the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one (EP0810195A1) offers a potential pathway for preparing the target compound via diazonium salt intermediates :

Step 1: Diazotization of 2-Trifluoromethoxyaniline

2-Trifluoromethoxyaniline is treated with NaNO₂ and HCl at 0–25°C to form the diazonium chloride.

Step 2: Coupling with Propargyl Alcohol Derivatives

The diazonium salt reacts with propargyl acetate (or analogous alkynes) in polar solvents (e.g., acetone/water) under Cu(I) catalysis. This step likely proceeds via a radical mechanism, forming the C–C bond between the aryl and propargyl groups .

Step 3: Purification

Crude product is purified via:

-

Bisulfite complex formation: Selective precipitation of the ketone (if oxidation occurs) followed by alkaline hydrolysis.

-

Vacuum distillation: Effective for isolating volatile propargyl alcohols .

Sonogashira Cross-Coupling

An alternative route involves palladium-catalyzed coupling between 2-trifluoromethoxyiodobenzene and propargyl alcohol:

This method offers better regiocontrol but requires anhydrous conditions and inert atmospheres .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Estimated 45–55°C (amorphous solid) | Analog |

| Boiling Point | ~250°C (decomposes) | Calculated |

| LogP (Partition Coeff.) | 2.1 ± 0.3 (Hydrophobic) | PubChem |

Solubility Profile

-

Polar solvents: Miscible in methanol, acetone, and DMSO.

-

Nonpolar solvents: Limited solubility in hexane (<1 mg/mL).

-

Aqueous solubility: <0.1 mg/mL due to hydrophobic -OCF₃ and alkyne groups .

Reactivity and Functionalization

Alkyne-Based Transformations

The propargyl alcohol moiety enables diverse reactions:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

-

Oxidation: MnO₂ oxidizes the alcohol to ketones or carboxylic acids.

Electrophilic Aromatic Substitution

The -OCF₃ group directs incoming electrophiles to the para (67%) and meta (33%) positions. Example reactions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume